molecular formula C22H20N4O B14926194 1-ethyl-N-(2-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-(2-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14926194
M. Wt: 356.4 g/mol
InChI Key: PYFTZRUBPNCJNR-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-(2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyridine class This compound is characterized by its unique structure, which includes an ethyl group, a methylphenyl group, and a phenyl group attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N~4~-(2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine ring system.

    Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions using ethyl halides under basic conditions.

    Attachment of the Methylphenyl and Phenyl Groups: These groups are introduced via Friedel-Crafts acylation or alkylation reactions using suitable reagents and catalysts.

    Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N~4~-(2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-ETHYL-N~4~-(2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-(2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-N~4~-(2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: shares structural similarities with other pyrazolopyridine derivatives, such as:

Uniqueness

The uniqueness of 1-ETHYL-N~4~-(2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

1-ethyl-N-(2-methylphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H20N4O/c1-3-26-21-18(14-23-26)17(13-20(24-21)16-10-5-4-6-11-16)22(27)25-19-12-8-7-9-15(19)2/h4-14H,3H2,1-2H3,(H,25,27)

InChI Key

PYFTZRUBPNCJNR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

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